molecular formula C19H27N5O B14097974 3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B14097974
M. Wt: 341.5 g/mol
InChI Key: FFCZTVFCHSBPNQ-DEDYPNTBSA-N
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Description

3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a tert-butyl group, a diethylamino phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-tert-butyl-N’-[(1Z)-[4-(diethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino phenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H27N5O/c1-6-24(7-2)15-10-8-14(9-11-15)13-20-23-18(25)16-12-17(22-21-16)19(3,4)5/h8-13H,6-7H2,1-5H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

FFCZTVFCHSBPNQ-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C

Origin of Product

United States

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